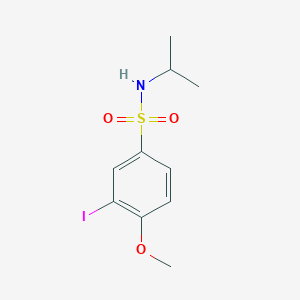![molecular formula C16H13BrN2O4S3 B305219 N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B305219.png)
N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as BPTES and is known to inhibit the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. In
Mechanism of Action
BPTES inhibits the activity of glutaminase by binding to the active site of the enzyme. This prevents the enzyme from converting glutamine to glutamate, leading to a decrease in energy production and cell growth. BPTES has been shown to selectively inhibit the activity of glutaminase in cancer cells, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects
BPTES has been shown to selectively kill cancer cells while sparing normal cells. This is due to the fact that cancer cells are more reliant on glutamine metabolism than normal cells. In addition to its anti-cancer effects, BPTES has also been shown to have neuroprotective effects by reducing glutamate excitotoxicity in the brain. However, more research is needed to fully understand the biochemical and physiological effects of BPTES.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPTES in lab experiments is its specificity for glutaminase inhibition. This allows researchers to selectively target cancer cells without affecting normal cells. However, BPTES is a relatively new compound and its synthesis is complex, which may limit its availability for lab experiments. In addition, more research is needed to fully understand the limitations and potential side effects of using BPTES in lab experiments.
Future Directions
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of research is the combination of BPTES with other cancer therapies to enhance its anti-cancer effects. In addition, more research is needed to fully understand the biochemical and physiological effects of BPTES and its potential applications in other diseases beyond cancer.
Conclusion
In conclusion, N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide, or BPTES, is a promising compound with potential applications in cancer therapy. Its specificity for glutaminase inhibition makes it an attractive target for cancer treatment. However, more research is needed to fully understand its biochemical and physiological effects and its potential applications beyond cancer.
Synthesis Methods
The synthesis of BPTES involves the reaction of 4-bromoaniline with p-toluenesulfonyl chloride to form N-(4-bromoanilino)-p-toluenesulfonamide. This compound is then reacted with 2-thiophenesulfonyl chloride to form the final product, N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide. The synthesis of BPTES is a multi-step process that requires careful attention to detail and purification steps to ensure the purity of the final product.
Scientific Research Applications
BPTES has been extensively studied for its potential applications in cancer treatment. Glutaminase plays a critical role in cancer cell metabolism by converting glutamine to glutamate, which is then used to produce energy and building blocks for cell growth. Inhibition of glutaminase activity by BPTES has been shown to selectively kill cancer cells while sparing normal cells. This makes BPTES a promising candidate for cancer therapy.
properties
Molecular Formula |
C16H13BrN2O4S3 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H13BrN2O4S3/c17-12-3-5-13(6-4-12)18-25(20,21)15-9-7-14(8-10-15)19-26(22,23)16-2-1-11-24-16/h1-11,18-19H |
InChI Key |
UKFYSZCMNWMASW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)

amino]benzamide](/img/structure/B305150.png)



![4-chloro-3-[(2,5-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305159.png)